molecular formula C7H6ClNO B8499476 2-Chloro-5-[(2R)-oxiran-2-yl]pyridine CAS No. 173901-08-1

2-Chloro-5-[(2R)-oxiran-2-yl]pyridine

Cat. No. B8499476
M. Wt: 155.58 g/mol
InChI Key: ZZNUVWNPOYKIJD-LURJTMIESA-N
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Patent
US08802673B2

Procedure details

To a stirred solution of the mixture of 2-bromo-1-(6-chloropyridin-3-yl)ethanone and 2-chloro-1-(6-chloropyridin-3-yl)ethanone (5.6 g) in ethanol (100 ml) at 5° C. was added portionwise over 5 min NaBH4 (904 mg). The reaction mixture was then stirred at room temperature for 1 hour to afford a light yellow solution. TLC analysis showed the reaction was complete. Sodium methoxide (645 mg) was then added and the reaction mixture was stirred at room temperature overnight. TLC analysis showed a small amount of starting material remaining and so the reaction mixture was stirred at 50° C. for 1 h. The reaction mixture was then poured into EtOAc and washed with saturated brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-chloro-5-(oxiran-2-yl)pyridine (4.04 g) as a yellow oil which was used in the next step without further purification. MS (ISP): 158.0 ([{37Cl}M+H]+), 156.0 ([{35Cl}M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
904 mg
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
645 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([Cl:11])=[CH:9][CH:10]=1)=[O:4].ClCC(C1C=NC(Cl)=CC=1)=O.[BH4-].[Na+].C[O-].[Na+]>C(O)C.CCOC(C)=O>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH:3]2[CH2:2][O:4]2)=[CH:6][N:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1C=NC(=CC1)Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
ClCC(=O)C=1C=NC(=CC1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
904 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Sodium methoxide
Quantity
645 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a light yellow solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
so the reaction mixture was stirred at 50° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08802673B2

Procedure details

To a stirred solution of the mixture of 2-bromo-1-(6-chloropyridin-3-yl)ethanone and 2-chloro-1-(6-chloropyridin-3-yl)ethanone (5.6 g) in ethanol (100 ml) at 5° C. was added portionwise over 5 min NaBH4 (904 mg). The reaction mixture was then stirred at room temperature for 1 hour to afford a light yellow solution. TLC analysis showed the reaction was complete. Sodium methoxide (645 mg) was then added and the reaction mixture was stirred at room temperature overnight. TLC analysis showed a small amount of starting material remaining and so the reaction mixture was stirred at 50° C. for 1 h. The reaction mixture was then poured into EtOAc and washed with saturated brine. The organic phase was dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-chloro-5-(oxiran-2-yl)pyridine (4.04 g) as a yellow oil which was used in the next step without further purification. MS (ISP): 158.0 ([{37Cl}M+H]+), 156.0 ([{35Cl}M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
904 mg
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
645 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([Cl:11])=[CH:9][CH:10]=1)=[O:4].ClCC(C1C=NC(Cl)=CC=1)=O.[BH4-].[Na+].C[O-].[Na+]>C(O)C.CCOC(C)=O>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH:3]2[CH2:2][O:4]2)=[CH:6][N:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C=1C=NC(=CC1)Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
ClCC(=O)C=1C=NC(=CC1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
904 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Sodium methoxide
Quantity
645 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a light yellow solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
so the reaction mixture was stirred at 50° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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